![molecular formula C14H12N4O2S2 B2470757 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide CAS No. 2034613-91-5](/img/structure/B2470757.png)
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide
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Overview
Description
“N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide” is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . It is composed of a methyl(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione moiety linked to a 2-methoxyphenyl unit via a piperazine ring .
Synthesis Analysis
The synthesis of similar compounds has been observed in the literature. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved by a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, it was found that the thiophene ring mean plane lies almost in the plane of the oxadiazole ring, with a dihedral angle of 4.35 (9) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been analyzed. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involved a Suzuki cross-coupling reaction . Reactivity parameters such as electron affinity, ionization energy, chemical softness and hardness, electrophilicity and chemical potential were also calculated .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, in DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .Scientific Research Applications
- Researchers have investigated the fungicidal potential of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide derivatives. These compounds were designed by combining the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene .
- In vivo bioassays demonstrated that certain derivatives, such as compounds 4a and 4f, exhibited excellent fungicidal activities against cucumber downy mildew (CDM). Compound 4f, in particular, showed promise as a fungicide candidate for further development .
- Nitrogen-containing heterocycles like pyrazoles play a crucial role in medicinal chemistry. Researchers have investigated their applications in anticancer, anti-inflammatory, anticonvulsant, and antioxidant therapies .
Fungicidal Activity
Medicinal Chemistry
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis .
Mode of Action
It’s worth noting that the molecular interactions of similar derivatised conjugates in docking studies reveal their suitability for further development
Biochemical Pathways
Given the anti-tubercular activity of similar compounds, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis , suggesting that this compound may also have a similar effect.
properties
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c19-22(20,11-3-1-5-15-9-11)18-10-12-14(17-7-6-16-12)13-4-2-8-21-13/h1-9,18H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXBXGYNVNZKKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide |
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